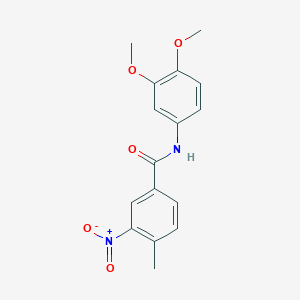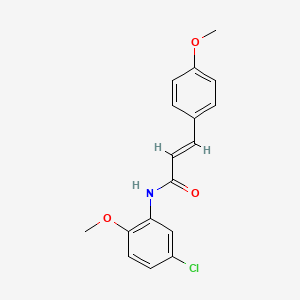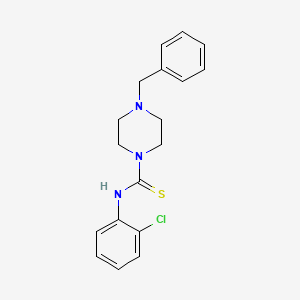![molecular formula C20H12N2O B5850933 2,11-Diazahexacyclo[13.5.2.02,10.04,9.012,21.018,22]docosa-1(20),4,6,8,10,12(21),13,15(22),18-nonaen-3-one](/img/structure/B5850933.png)
2,11-Diazahexacyclo[13.5.2.02,10.04,9.012,21.018,22]docosa-1(20),4,6,8,10,12(21),13,15(22),18-nonaen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,11-Diazahexacyclo[135202,1004,9012,21018,22]docosa-1(20),4,6,8,10,12(21),13,15(22),18-nonaen-3-one is a complex organic compound characterized by its unique hexacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-Diazahexacyclo[13.5.2.02,10.04,9.012,21.018,22]docosa-1(20),4,6,8,10,12(21),13,15(22),18-nonaen-3-one typically involves multi-step organic reactions. These reactions often require precise control of temperature, pressure, and pH to ensure the correct formation of the hexacyclic structure. Common reagents used in the synthesis include various organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process often includes steps such as distillation, crystallization, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,11-Diazahexacyclo[13.5.2.02,10.04,9.012,21.018,22]docosa-1(20),4,6,8,10,12(21),13,15(22),18-nonaen-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound with different functional groups.
Scientific Research Applications
2,11-Diazahexacyclo[13.5.2.02,10.04,9.012,21.018,22]docosa-1(20),4,6,8,10,12(21),13,15(22),18-nonaen-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2,11-Diazahexacyclo[13.5.2.02,10.04,9.012,21.018,22]docosa-1(20),4,6,8,10,12(21),13,15(22),18-nonaen-3-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3,10,12,13-tetrazahexacyclo[10.10.0.02,10.04,9.014,22.015,20]docosa-1(22),2,4,6,8,13,15,17,19-nonaene-11,21-dione
- 22-hydroxyhexacyclo[11.7.1.13,19.02,7.09,21.015,20]docosa-1(20),2,4,6,9(21),10,12,15,17,19(22)-decaene-8,14-dione
Uniqueness
2,11-Diazahexacyclo[13.5.2.02,10.04,9.012,21.018,22]docosa-1(20),4,6,8,10,12(21),13,15(22),18-nonaen-3-one is unique due to its specific hexacyclic structure and the presence of nitrogen atoms within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,11-diazahexacyclo[13.5.2.02,10.04,9.012,21.018,22]docosa-1(20),4,6,8,10,12(21),13,15(22),18-nonaen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O/c23-20-14-4-2-1-3-13(14)19-21-15-9-7-11-5-6-12-8-10-16(22(19)20)18(15)17(11)12/h1-4,7-10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTZPEKFGLNHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)N=C5N3C(=O)C6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-bromo-4-chlorophenoxy)acetate](/img/structure/B5850850.png)
![3-(3-chlorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5850857.png)
![1-[Bis(chloromethyl)phosphorylmethoxy]-4-nitrobenzene](/img/structure/B5850864.png)
![N-[(THIOPHEN-2-YL)METHYL]PYRIDINE-4-CARBOXAMIDE](/img/structure/B5850876.png)
![1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5850879.png)
![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)
![4-benzyl-N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboximidamide](/img/structure/B5850895.png)
![6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid](/img/structure/B5850903.png)




![1-(2-chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B5850935.png)
![methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5850945.png)
